An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine Hydrochloride for Drug Discovery Professionals
An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine Hydrochloride for Drug Discovery Professionals
Introduction
(4-Fluorobenzyl)hydrazine hydrochloride is a key building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. Its unique structural features, including the reactive hydrazine moiety and the fluorine-substituted benzyl group, make it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability.
This technical guide provides an in-depth overview of (4-Fluorobenzyl)hydrazine hydrochloride, tailored for researchers, scientists, and drug development professionals. It will cover its chemical and physical properties, a detailed synthesis protocol, its critical role in the synthesis of drug candidates, and essential safety and handling information. The aim is to equip scientists with the foundational knowledge required to effectively utilize this valuable reagent in their research and development endeavors.
Core Properties of (4-Fluorobenzyl)hydrazine Hydrochloride
(4-Fluorobenzyl)hydrazine hydrochloride is a white to off-white solid. It is important to note that this compound is associated with two commonly used CAS numbers: 51859-98-4 and 1059626-05-9 .[1][2] Researchers should be aware of this when sourcing the material and consulting literature.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀ClFN₂ | [3][4] |
| Molecular Weight | 176.62 g/mol | [3][4] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | Data not consistently available; some sources indicate decomposition upon heating. | [5][6] |
| Solubility | Soluble in water. | [6] |
| Storage Temperature | 2-8°C, under an inert atmosphere. | [2][7] |
Synthesis and Characterization
The synthesis of (4-Fluorobenzyl)hydrazine hydrochloride is typically achieved through the reaction of 4-fluorobenzyl chloride with an excess of hydrazine hydrate. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.
Experimental Protocol: Synthesis of (4-Fluorobenzyl)hydrazine Hydrochloride
This protocol is a representative method adapted from the synthesis of similar benzylhydrazine derivatives.
Materials:
-
4-Fluorobenzyl chloride
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Hydrazine hydrate (98%)
-
Ethanol, absolute
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Diethyl ether
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Hydrochloric acid (concentrated)
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Sodium hydroxide (NaOH) solution (50%)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorobenzyl chloride (0.01 mol) in absolute ethanol (8 mL).
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Prepare a solution of hydrazine hydrate (6 mL, 0.12 mol) in absolute ethanol (12 mL) in a separate beaker and place it in the round-bottom flask.
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Slowly add the 4-fluorobenzyl chloride solution dropwise to the hydrazine hydrate solution with constant stirring at room temperature.
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Continue stirring the reaction mixture at room temperature for 24 hours.
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After 24 hours, remove the ethanol under reduced pressure using a rotary evaporator.
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To the residue, add a 50% aqueous solution of NaOH (0.12 mL) to neutralize any excess acid and liberate the free hydrazine base.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the drying agent and bubble dry hydrogen chloride gas through the ethereal solution, or add a calculated amount of concentrated hydrochloric acid dropwise with stirring.
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The (4-Fluorobenzyl)hydrazine hydrochloride will precipitate as a white solid.
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Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring, a singlet for the benzylic methylene (CH₂) protons, and broad signals for the hydrazine (NH-NH₂) protons.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling, and a peak for the benzylic carbon.
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IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the hydrazine group (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).[8]
Diagram of the Synthesis Workflow:
Caption: The key steps involved in the Fischer indole synthesis.
Case Study: Synthesis of RAF Kinase Inhibitors
While a direct synthesis of a marketed drug starting from (4-Fluorobenzyl)hydrazine hydrochloride is not prominently published, its utility is evident in the synthesis of advanced intermediates for potent kinase inhibitors. For instance, derivatives of this compound are instrumental in creating the core structures of RAF kinase inhibitors like RAF265 (Lifirafenib). [9][10]These inhibitors are crucial in oncology for treating cancers driven by mutations in the RAS-RAF-MEK-ERK signaling pathway.
The 4-fluorobenzyl moiety is often incorporated to improve the drug's properties. The fluorine atom can enhance binding to the target protein through favorable interactions and can also block metabolic pathways, thereby increasing the drug's half-life in the body.
Safety and Handling
As with all hydrazine derivatives, (4-Fluorobenzyl)hydrazine hydrochloride should be handled with care in a well-ventilated fume hood. [5][11]It is classified as harmful if swallowed and may cause respiratory irritation. [4][5] Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Storage and Disposal: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place. [2][7]Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(4-Fluorobenzyl)hydrazine hydrochloride is a fundamentally important building block for the synthesis of complex, biologically active molecules. Its role as a precursor to indole-based structures via the Fischer indole synthesis makes it particularly valuable in the development of kinase inhibitors for cancer therapy and other diseases. A thorough understanding of its properties, synthesis, and safe handling is crucial for any drug discovery program aiming to leverage the unique advantages conferred by the fluorobenzylhydrazine scaffold. This guide provides the essential technical information to empower researchers in their quest for novel and effective therapeutics.
References
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4-Fluorophenylhydrazine hydrochloride. PubChem. Available at: [Link]
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MSDS of (4-Fluorobenzyl)hydrazine hydrochloride. Capot Chemical. Available at: [Link]
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Fischer indole synthesis. Wikipedia. Available at: [Link]
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Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. ResearchGate. Available at: [Link]
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Supporting Information for. The Royal Society of Chemistry. Available at: [Link]
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51859-98-4 - ChemBK. ChemBK. Available at: [Link]
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(4-Fluorobenzyl)hydrazine. PubChem. Available at: [Link]
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Available at: [Link]
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Synthesis of Alkynyl Hydrazones from Unprotected Hydrazine and Their Reactivity as Diazo Precursors. ACS Publications. Available at: [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
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Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. PubMed Central. Available at: [Link]
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FTIR spectra of pure drug (hydralazine HCl) and powdered samples of F4... ResearchGate. Available at: [Link]
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Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. Available at: [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
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(PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. Available at: [Link]
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Design and Discovery of N-(2-Methyl-5′-morpholino-6′-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3′-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant. ResearchGate. Available at: [Link]
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Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors. PubMed Central. Available at: [Link]
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(PDF) Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. ResearchGate. Available at: [Link]
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Natural Product Derivative Bis(4-fluorobenzyl)trisulfide Inhibits Tumor Growth by Modification of Beta-Tubulin at Cys 12 and Suppression of Microtubule Dynamics. PubMed. Available at: [Link]
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A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. Novartis OAK. Available at: [Link]
- AT162912B - Process for the preparation of new hydrazine compounds and their derivatives. Google Patents.
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